molecular formula C22H23NO5 B282191 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282191
M. Wt: 381.4 g/mol
InChI Key: CPUKDINNMFUCQI-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor works by inhibiting the activity of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one enzyme, which is involved in the biosynthesis of certain plant pigments. This inhibition leads to a depletion of these pigments, which can have a range of effects on plant growth and development.
Biochemical and Physiological Effects:
The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to have a range of biochemical and physiological effects. These effects include changes in pigment composition, alterations in photosynthetic activity, and changes in plant growth and development. The exact effects of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor can vary depending on the concentration and duration of exposure.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor in lab experiments is its specificity. The compound targets a specific enzyme and has little to no effect on other cellular processes. This specificity makes it a valuable tool for studying the effects of pigment depletion on plant growth and development. However, the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor also has some limitations. It can be difficult to obtain and requires specialized knowledge and equipment to synthesize. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor. One potential area of study is the use of the compound in the development of herbicides. The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to be effective at inhibiting the growth of certain weeds, and further research in this area could lead to the development of new herbicides. Another potential area of study is the use of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor in the treatment of certain diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a valuable tool in the development of new therapies. Finally, further research is needed to better understand the biochemical and physiological effects of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, and how these effects can be used to study plant growth and development.

Synthesis Methods

The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires specialized knowledge and equipment. The process involves the use of various chemicals and reagents, and requires careful monitoring and control of reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to have a range of applications in scientific research. One of the primary uses of this compound is in the study of plant metabolism. The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to inhibit the activity of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one enzyme, which is involved in the biosynthesis of certain plant pigments. This inhibition can be used to study the effects of pigment depletion on plant growth and development.

properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO5/c1-13-4-6-16(7-5-13)20(25)18-19(15-8-10-17(28-3)11-9-15)23(12-14(2)24)22(27)21(18)26/h4-11,14,19,24-25H,12H2,1-3H3/b20-18-

InChI Key

CPUKDINNMFUCQI-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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